4-Ethynyl-benzeneacetic acid Methyl ester

Catalog No.
S836420
CAS No.
154498-13-2
M.F
C11H10O2
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-benzeneacetic acid Methyl ester

CAS Number

154498-13-2

Product Name

4-Ethynyl-benzeneacetic acid Methyl ester

IUPAC Name

methyl 2-(4-ethynylphenyl)acetate

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C11H10O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h1,4-7H,8H2,2H3

InChI Key

JREQRTIHRUYCFD-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(C=C1)C#C

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C#C

4-Ethynyl-benzeneacetic acid Methyl ester, with the chemical formula C₁₄H₁₂O₂ and CAS number 154498-13-2, is an organic compound characterized by its unique structure that includes an ethynyl group attached to a benzene ring and an acetic acid methyl ester functional group. This compound appears as a colorless to pale yellow liquid and is known for its distinct aromatic properties. It is primarily utilized in organic synthesis and serves as an important intermediate in the production of various pharmaceuticals and agrochemicals .

  • There is no publicly available information regarding a specific mechanism of action for this compound in biological systems.
  • No safety information regarding flammability, reactivity, or specific toxicological data is publicly available for this compound [].

Chemical Identity

4-Ethynyl-benzeneacetic acid methyl ester, also known as Methyl 4-ethynylbenzoate, is an organic molecule with the chemical formula C₁₁H₁₀O₂. It is a type of aromatic compound containing a benzene ring with an ethynyl group (a carbon-carbon triple bond) attached at the fourth position and a methyl ester group attached to the acetic acid side chain. Source: Fisher Scientific

Potential Applications in Research

Due to its specific structure, 4-Ethynyl-benzeneacetic acid methyl ester has potential applications in various scientific research fields. Here are some areas of exploration:

  • Organic synthesis: The presence of the ethynyl group makes this molecule a valuable intermediate in the synthesis of more complex organic molecules. The reactive triple bond can be used for various coupling reactions to create new carbon-carbon bonds. Source: AA Blocks:
  • Medicinal chemistry: Research has explored the potential of this molecule or similar compounds as starting materials for designing new drugs. The functional groups present could be beneficial for interacting with biological targets. Source: BLD Pharm:
Typical of esters and alkynes:

  • Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base, converting it into 4-ethynyl-benzenecarboxylic acid and methanol.
  • Reduction: The triple bond in the ethynyl group can be reduced to a double bond or single bond using hydrogenation techniques, potentially leading to various derivatives.
  • Nucleophilic Substitution: The methyl ester group can be replaced by other nucleophiles, allowing for the synthesis of more complex molecules.

These reactions highlight its versatility as a building block in organic chemistry .

Research indicates that 4-Ethynyl-benzeneacetic acid Methyl ester exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structural features may contribute to its ability to interact with specific biological targets, although detailed mechanisms of action are still under investigation. Its derivatives have shown promise in inhibiting certain enzymes related to inflammatory pathways .

Several methods exist for synthesizing 4-Ethynyl-benzeneacetic acid Methyl ester:

  • Sonogashira Coupling: This method involves the coupling of 4-iodobenzeneacetic acid methyl ester with terminal alkynes using palladium catalysts. This reaction is favored for its efficiency and mild conditions.
  • Alkyne Synthesis: Starting from phenylacetylene, one can perform a series of reactions involving alkylation or acylation to introduce the acetic acid methyl ester functionality.
  • Direct Esterification: Reacting 4-ethynylbenzoic acid with methanol in the presence of an acid catalyst can yield the methyl ester directly .

The primary applications of 4-Ethynyl-benzeneacetic acid Methyl ester include:

  • Pharmaceutical Intermediate: It serves as a precursor for synthesizing various bioactive compounds used in drug development.
  • Material Science: Due to its unique chemical properties, it can be utilized in creating polymers or other materials with specific functionalities.
  • Research Tool: In biochemical research, it is used to study enzyme interactions and metabolic pathways due to its structural resemblance to biologically active compounds .

Interaction studies involving 4-Ethynyl-benzeneacetic acid Methyl ester focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, which are critical in inflammatory processes. Additionally, its derivatives have been evaluated for their effects on cell signaling pathways associated with pain and inflammation. Further research is required to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 4-Ethynyl-benzeneacetic acid Methyl ester, including:

Compound NameStructure TypeUnique Features
Methyl 4-ethynylbenzoateEsterUsed primarily as a pharmaceutical intermediate
Ethynylbenzoic AcidCarboxylic AcidLacks methyl ester functionality
PhenylacetyleneAlkyneSimple structure without acetic acid moiety

Uniqueness

4-Ethynyl-benzeneacetic acid Methyl ester stands out due to its combination of both ethynyl and acetic acid functionalities, providing versatility in synthetic applications not found in simpler analogs like phenylacetylene or ethynylbenzoic acid. Its specific biological activities also differentiate it from similar compounds, making it a valuable target for pharmaceutical research .

XLogP3

2.1

Dates

Modify: 2023-08-16

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